molecular formula C7H13NO B2431950 (4R,6S)-4,6-Dimethylpiperidin-2-one CAS No. 2241140-24-7

(4R,6S)-4,6-Dimethylpiperidin-2-one

Cat. No.: B2431950
CAS No.: 2241140-24-7
M. Wt: 127.187
InChI Key: FPAUAYUDQVPBDE-RITPCOANSA-N
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Description

(4R,6S)-4,6-Dimethylpiperidin-2-one is a chiral compound belonging to the class of piperidinones It is characterized by the presence of two methyl groups at the 4th and 6th positions and a ketone functional group at the 2nd position of the piperidine ring

Scientific Research Applications

(4R,6S)-4,6-Dimethylpiperidin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

If the compound is a drug or a biologically active compound, the mechanism of action describes how it exerts its effects at the molecular level .

Safety and Hazards

This includes information on the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

This could include potential applications, ongoing research, and areas of interest for future study .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4R,6S)-4,6-Dimethylpiperidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 4-methylpiperidine and 6-methylpiperidine.

    Cyclization: The cyclization of these starting materials is achieved through a series of reactions, including condensation and cyclization reactions, to form the piperidinone ring.

    Chiral Resolution: The chiral resolution of the racemic mixture is performed using chiral catalysts or resolving agents to obtain the desired (4R,6S) enantiomer.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Hydrogenation: Catalytic hydrogenation of precursor compounds to introduce the desired functional groups.

    Purification: Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the pure enantiomer.

Chemical Reactions Analysis

Types of Reactions: (4R,6S)-4,6-Dimethylpiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and halides are employed under basic or acidic conditions.

Major Products:

    Oxidation Products: Formation of oxo derivatives.

    Reduction Products: Formation of alcohol derivatives.

    Substitution Products: Introduction of various functional groups at the piperidine ring.

Comparison with Similar Compounds

    (4R,6S)-4,6-Dimethylpiperidin-2-one: Unique due to its specific chiral configuration and functional groups.

    (4R,6S)-4,6-Dimethylpiperidin-2-ol: Similar structure but with an alcohol group instead of a ketone.

    (4R,6S)-4,6-Dimethylpiperidine: Lacks the ketone functional group, making it less reactive in certain chemical reactions.

Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(4R,6S)-4,6-dimethylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-5-3-6(2)8-7(9)4-5/h5-6H,3-4H2,1-2H3,(H,8,9)/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPAUAYUDQVPBDE-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](NC(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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